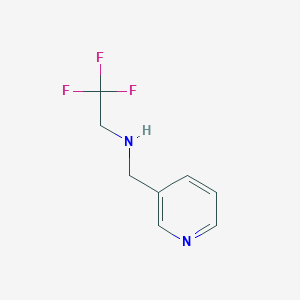

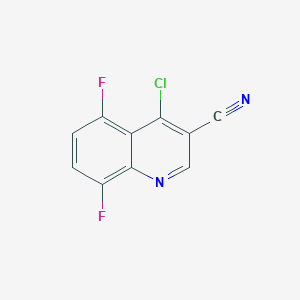

![molecular formula C12H12N2 B1323358 5,6'-二甲基-[2,3']联吡啶 CAS No. 1187166-03-5](/img/structure/B1323358.png)

5,6'-二甲基-[2,3']联吡啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

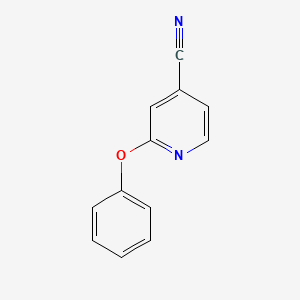

The compound 5,6'-Dimethyl-[2,3']bipyridinyl is a derivative of bipyridine, where methyl groups are substituted at the 5 and 6' positions of the bipyridine structure. Bipyridines are a class of compounds with two pyridine rings connected by a single bond at their respective ortho positions. These compounds are known for their coordination properties and are widely used in the field of coordination chemistry, particularly in the construction of complexes with various metals .

Synthesis Analysis

The synthesis of bipyridine derivatives often involves cross-coupling reactions. For instance, the synthesis of 4-carbomethoxy-6,6'-dimethyl-2,2'-bipyridine, a related compound, starts from substituted 2-halopyridines and utilizes modified Negishi cross-coupling conditions . Another synthesis approach for an unsymmetrical bipyridyl ligand, 6,6'-dimethyl-3-nitro-2,2'-bipyridine, involves the coupling of 6-methyl-2-trimethylstanniopyridine with 2-chloro-6-methyl-3-nitropyridine using a palladium catalyst . These methods demonstrate the versatility of bipyridine derivatives in functionalization and their potential for further chemical modifications.

Molecular Structure Analysis

The molecular structures of bipyridine derivatives can vary significantly depending on the substituents and their positions on the bipyridine framework. For example, the crystal and molecular structures of 4,4'- and 6,6'-dimethyl-2,2'-bipyridyl complexes with chloranilic acid show hydrogen-bonded chains with N(+)-H···O(-) and O-H···N bridges . In another case, the structure of 6,6'-dimethylsulfinyl-2,2'-bipyridine is characterized by weak C–H···O hydrogen bonds forming infinite chains and is further stabilized by π···π stacking and S=O···π interactions . These structural features are crucial for the physical properties and reactivity of these compounds.

Chemical Reactions Analysis

Bipyridine derivatives undergo various chemical reactions, primarily due to their coordination ability. They can form complexes with metals, as seen in the synthesis of lanthanide complexes with 2-fluorobenzoic acid and 5,5'-dimethyl-2,2'-bipyridine . The reactivity of these compounds can also be tailored by introducing different functional groups, as demonstrated by the synthesis of bifunctional lanthanide chelators using 4-functionalized 2,2'-bipyridines .

Physical and Chemical Properties Analysis

The physical and chemical properties of bipyridine derivatives are influenced by their molecular structure. For instance, the phase transitions and vibrations of 4,4'- and 6,6'-dimethyl-2,2'-bipyridyl complexes can be studied using differential scanning calorimetry and dielectric characteristics . The photophysical properties of these compounds are also of interest, as seen in the luminescence of Eu(III) cryptates derived from bipyridine ligands . Additionally, the thermal behavior of lanthanide complexes with bipyridine derivatives has been investigated, revealing their stability up to certain temperatures . The crystal structures of these compounds, such as those of silver-based molecules containing 5,5'-dimethyl-2,2'-bipyridine, provide insights into their packing and intermolecular interactions .

科学研究应用

1. 染料敏化太阳能电池中的应用

5,6'-二甲基-[2,3']联吡啶衍生物因其在染料敏化太阳能电池 (DSC) 中的潜在应用而受到探索。涉及 6,6'-二甲基-2,2'-联吡啶等配体的铜(I)配合物已显示出可用于铜基 DSC 的希望。这些配合物由于氢键和 π-堆叠相互作用而表现出独特的结构性质,影响了它们在太阳能电池中的有效性 (Constable 等人,2009 年)。

2. 在配合物的光物理性质中的作用

已经对取代对某些配合物中 5,5'-二芳基-2,2'-联吡啶的光物理性质的影响进行了研究。例如,含有这些配体的铱(III)配合物的发光性质受其功能化的影响,表明这些衍生物在开发新型发光材料中的潜在效用 (Ladouceur 等人,2010 年)。

3. 光催化 CO2 还原

5,6'-二甲基-[2,3']联吡啶的某些衍生物用于光催化 CO2 还原的超分子金属配合物的结构中。例如,具有 4,4'-二甲基-2,2'-联吡啶等配体的钌-铼双核配合物因其增强的光催化活性而受到研究,这对于 CO2 还原应用至关重要 (Gholamkhass 等人,2005 年)。

4. 分子结构和振动分析

5,6'-二甲基-[2,3']联吡啶化合物的分子结构和振动性质已得到广泛分析。这些研究集中在了解分子特征,包括单体和二聚体形式的扭转势和分子结构。此类分析对于开发各种分子器件和材料至关重要 (Ravindranath 和 Reddy,2020 年)。

5. 电催化 CO2 还原

已经对使用第 6 族金属配合物(包括具有二甲基-2,2'-联吡啶配体的配合物)作为 CO2 还原电催化剂进行了研究。这些研究提供了对配体主链上的取代基变化如何显着影响这些配合物在催化 CO2 还原中的还原路径和效率的见解 (Taylor 等人,2018 年)。

属性

IUPAC Name |

2-methyl-5-(5-methylpyridin-2-yl)pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2/c1-9-3-6-12(14-7-9)11-5-4-10(2)13-8-11/h3-8H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMXCOIJCCGOHKM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1)C2=CN=C(C=C2)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,6'-Dimethyl-[2,3']bipyridinyl | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

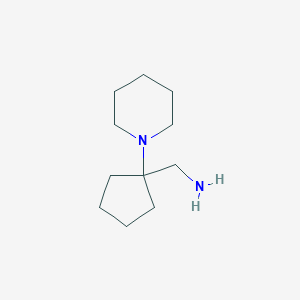

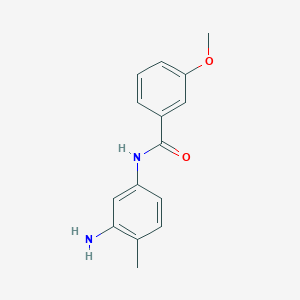

![4-[(2,5-Dimethylphenoxy)methyl]piperidine](/img/structure/B1323276.png)